1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole
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Description
Scientific Research Applications
Antihistaminic Activity and Synthesis One area of application involves the synthesis of benzimidazole derivatives for potential use as H1-antihistaminic agents. These compounds, including some that have shown potent antihistaminic activity in vivo, are synthesized through modifications at the benzimidazole nucleus, suggesting the importance of the oxygen atom in the substituted-oxyethyl group for enhancing activity. A specific derivative was found to be significantly more potent than chlorpheniramine maleate, an established antihistamine, highlighting its potential for clinical evaluation (Iemura et al., 1986).
Antioxidant Activity Research has also been conducted on the antioxidant properties of benzimidazole derivatives. For instance, 2-methyl benzimidazole has been synthesized and demonstrated significant antioxidant activity through the DPPH method, indicating its potential use in medicinal chemistry (Saini et al., 2016).
Antimicrobial and Anticancer Properties Benzimidazole derivatives have been synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. Notably, certain heterocycles showed excellent broad-spectrum antimicrobial activity, while others demonstrated significant anticancer properties against a range of cancer cell lines, suggesting a promising avenue for the development of new therapeutic agents (Padalkar et al., 2014).
Neuropeptide Y Y1 Receptor Antagonism A novel series of benzimidazoles has been synthesized and evaluated for their selectivity as neuropeptide Y Y1 receptor antagonists. This research is aimed at developing anti-obesity drugs, with specific compounds demonstrating high potency in inhibiting the Y1 receptor, thus offering a new approach to obesity treatment (Zarrinmayeh et al., 1998).
Green Synthesis and Catalysis The compound and its derivatives have been involved in studies focusing on green chemistry, such as the oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines. This method, catalyzed by Ru(ii)-PNS(O) pincer complexes, represents an environmentally friendly approach to producing benzimidazole derivatives (Luo et al., 2017).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-2-(4-methylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O/c1-14-6-8-15(9-7-14)21-24-19-4-2-3-5-20(19)25(21)26-13-16-10-11-17(22)12-18(16)23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNJSRPTTLMOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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